Des-His1-[Glu9]-Glucagon (1-29) amide is a synthetic analog of glucagon, a hormone that plays a critical role in glucose metabolism. This compound acts as a glucagon receptor antagonist, inhibiting the effects of glucagon in various biological systems. It has been characterized for its ability to block glucagon-induced hyperglycemia and enhance insulin release, making it a subject of interest in diabetes research.
This compound belongs to the class of peptide hormones and is specifically categorized as a glucagon receptor antagonist. Its pharmacological classification highlights its potential therapeutic applications in managing conditions related to glucagon signaling, such as diabetes mellitus.
Des-His1-[Glu9]-Glucagon (1-29) amide is synthesized through solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis typically involves:
The molecular formula of des-His1-[Glu9]-Glucagon (1-29) amide is C148H221N41O47S, with a calculated molecular weight of approximately 3358.72 g/mol . The purity and structural integrity are confirmed through analytical techniques such as mass spectrometry and HPLC.
The structure of des-His1-[Glu9]-Glucagon (1-29) amide consists of 29 amino acid residues, where specific substitutions at positions 1 (removal of histidine) and 9 (substitution with glutamic acid) define its unique properties compared to native glucagon. The sequence is as follows:
The compound exhibits specific conformational characteristics that influence its binding affinity and activity at the glucagon receptor, which are crucial for its function as an antagonist.
Des-His1-[Glu9]-Glucagon (1-29) amide primarily engages in receptor-mediated interactions rather than traditional chemical reactions. Its mechanism involves binding to glucagon receptors on hepatocytes, which leads to inhibition of adenylyl cyclase activation—a key step in glucagon signaling pathways.
Studies have shown that des-His1-[Glu9]-Glucagon (1-29) amide binds to hepatocytes via a single first-order process, contrasting with glucagon's dual binding kinetics. This unique interaction profile suggests that the antagonist does not promote the necessary conformational changes required for receptor activation .
Des-His1-[Glu9]-Glucagon (1-29) amide functions by competitively inhibiting the binding of glucagon to its receptor. This blockade prevents the subsequent activation of adenylyl cyclase, thereby reducing cyclic adenosine monophosphate levels and inhibiting glucose release from the liver.
Research indicates that this compound effectively lowers blood glucose levels in diabetic models by counteracting glucagon's hyperglycemic effects without affecting glycogenolysis . The antagonist's potency is quantified with a pA2 value of 7.2, indicating its effectiveness in inhibiting glucagon-induced responses .
Des-His1-[Glu9]-Glucagon (1-29) amide appears as a lyophilized powder that must be stored at -20°C to maintain stability .
The compound's solubility and stability are influenced by its peptide nature, which generally exhibits good stability under physiological conditions but may require careful handling during experimental procedures.
The compound has been characterized using various analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, confirming its identity and purity.
Des-His1-[Glu9]-Glucagon (1-29) amide has significant potential in scientific research, particularly in studies related to diabetes management and metabolic disorders. Its role as a glucagon receptor antagonist makes it valuable for:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3